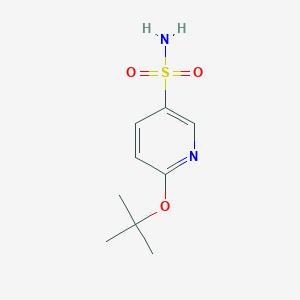

6-(Tert-butoxy)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Tert-butoxy)pyridine-3-sulfonamide is a chemical compound primarily used in medicinal chemistry and pharmaceutical research as a building block for designing and synthesizing new drugs. It is known for its unique structure, which includes a tert-butoxy group attached to a pyridine ring, and a sulfonamide group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxy)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonamide with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the tert-butoxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of automated reactors and advanced purification techniques ensures high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

6-(Tert-butoxy)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Tert-butoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

6-(Methoxy)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of a tert-butoxy group.

6-(Ethoxy)pyridine-3-sulfonamide: Similar structure but with an ethoxy group instead of a tert-butoxy group.

6-(Propoxy)pyridine-3-sulfonamide: Similar structure but with a propoxy group instead of a tert-butoxy group.

Uniqueness

6-(Tert-butoxy)pyridine-3-sulfonamide is unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in medicinal chemistry and pharmaceutical research.

Biological Activity

Introduction

6-(Tert-butoxy)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a tert-butoxy group and a pyridine ring, which contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 1566900-71-7 |

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.29 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria. Additionally, the pyridine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, enhancing its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these pathogens range from 20 to 50 µg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects are reported to be between 5 to 15 µM, suggesting a potent cytotoxic effect .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound exhibited a comparable inhibition zone diameter to standard antibiotics like ceftriaxone against multiple strains of bacteria, highlighting its potential as an alternative treatment option .

Case Study 2: Anticancer Mechanism Exploration

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. The findings revealed that the compound disrupts mitochondrial membrane potential and activates caspase pathways, leading to cell death .

Properties

Molecular Formula |

C9H14N2O3S |

|---|---|

Molecular Weight |

230.29 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonamide |

InChI |

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3,(H2,10,12,13) |

InChI Key |

CZAZUCHDZMVOTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.